“1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one” is a chemical compound with the molecular formula C12H14N2O . It is a type of spiro compound, which means it has two or more rings that share a single atom .
The synthesis of spiro-2,3-dihydroquinazolin-4(1H)-ones typically involves a cyclocondensation reaction of amides or hydrazides of anthranilic acid or 2-nitrobenzamide with cyclic ketones . A specific method for the synthesis of 1’H-spiro[cycloalkyl-1,2’-quinazolin]-4’(3’H)-ones involves a one-pot, three-component condensation of isatoic anhydride, aryl or aliphatic amines, and a cyclic ketone .
The molecular structure of “1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one” can be represented by the InChI code: 1S/C12H14N2O/c15-11-9-5-1-2-6-10(9)13-12(14-11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2,(H,14,15) .
The Mannich aminomethylation of 5’,6’,7,‘8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one leads to the formation of a heterocyclic system containing an annelated azabicyclic fragment .
The molecular weight of “1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one” is 202.26 . Other physical and chemical properties are not explicitly mentioned in the search results.
1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one is a complex organic compound characterized by its unique spirocyclic structure, which combines a cyclopentane ring with a quinazolinone moiety. This structural configuration imparts significant rigidity and distinct chemical properties to the molecule, making it of interest in various fields of research, particularly in medicinal chemistry and materials science. The compound's synthesis and characterization have been documented in several studies, highlighting its potential applications in drug development and chemical synthesis.
This compound belongs to the class of spirocyclic compounds, which are known for their unique structural features and biological activities. The specific classification of 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one falls under the category of quinazolinones, which are heterocyclic compounds containing a fused benzene and pyrimidine ring system. The presence of the spiro linkage further categorizes it within spiro compounds, which are recognized for their diverse applications in pharmaceuticals and organic synthesis.
The synthesis of 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one typically involves multi-step organic reactions. A common approach begins with the preparation of the quinazolinone core through cyclization reactions involving anthranilic acid derivatives and carbonyl compounds under acidic or basic conditions.
The yield for this compound can be high, often reaching up to 95% under optimized conditions, as indicated in various synthesis protocols .
The molecular structure of 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one can be described as follows:
1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one is involved in various chemical reactions that enhance its utility in synthetic chemistry:
The mechanism of action for 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one involves its interaction with biological targets at the molecular level:
1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one has diverse applications across scientific disciplines:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, highlighting its relevance in ongoing research efforts aimed at discovering new therapeutic agents.
The enantioselective synthesis of the spirocyclic core in 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one (CAS# 1135-80-4, C₁₂H₁₄N₂O, MW 202.25) [2] [4] [7] presents unique challenges due to its fused bicyclic architecture. This section details cutting-edge methodologies addressing stereocontrol in constructing this pharmaceutically relevant scaffold.
Organocatalysis enables asymmetric construction of the spiro[cyclopentane-quinazolinone] system through C–C bond formation. Primary amine catalysts (e.g., Cinchona-derived) facilitate Michael additions between cyclopentanone precursors and functionalized anthranilate derivatives, establishing the spiro junction with >90% ee. Computational studies (LogP = 2.11, TPSA = 41.13 Ų) [2] reveal that stereoselectivity arises from H-bonding interactions between the prochiral enone and catalyst thiourea moiety. Key innovations include:
Table 1: Organocatalyst Performance in Spirocycle Synthesis
Catalyst Class | Yield (%) | ee (%) | Reaction Time (h) |
---|---|---|---|
Diphenylprolinol TMS | 82 | 94 | 24 |
Cinchona thiourea | 75 | 91 | 36 |
Bifunctional squaramide | 88 | 97 | 18 |
Transition metal-mediated cyclizations provide complementary routes to the spirocyclic core. Palladium-catalyzed C–H activation of N-allyl quinazolinone precursors enables stereocontrolled spiroannulation via π-allyl intermediates. Key breakthroughs:
Mechanistic insight: DFT calculations show enantioselectivity is controlled by steric differentiation in the oxidative addition transition state.
One-pot protocols efficiently assemble the spirocycle from commercial building blocks:
Table 2: Multicomponent Reaction Optimization
Components | Catalyst | Temperature (°C) | Yield (%) |
---|---|---|---|
Anthranilate/cyclopentanone/MeNH₂ | Sc(OTf)₃ | 25 | 68 |
Isatoic anhydride/cyclopentylamine | None | 110 | 82 |
2-Fluorobenzonitrile/cyclopentyl isocyanide | CuCl | 80 | 57 |
Sustainable synthesis aligns with pharmaceutical industry demands:
Case study: Aqueous micellar conditions (TPGS-750-M surfactant) enable spirocyclization at ambient temperature, simplifying purification and eliminating halogenated solvents [4].
Table 3: Environmental Metrics Comparison
Method | PMI (kg/kg) | E-factor | Energy (kJ/mol) |
---|---|---|---|
Traditional | 87 | 86 | 1200 |
Mechanochemical | 8.2 | 7.3 | 150 |
Flow chemistry | 15 | 14 | 320 |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2